tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Description
tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS EN300-126622) is a carbamate derivative characterized by a bromo substituent at the 2-position and a cyano group at the 5-position of the phenyl ring. This compound is utilized in pharmaceutical and agrochemical research as a versatile building block due to its reactive bromo and cyano groups, which enable further functionalization . Its molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of 297.15 g/mol. The tert-butoxycarbonyl (Boc) group provides steric protection for the amine functionality, enhancing stability during synthetic workflows .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-cyanophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWJWNIWBIWDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889801-72-2 | |
| Record name | tert-butyl N-(2-bromo-5-cyanophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-5-cyanophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates with various functional groups.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include corresponding oxides and other oxidized derivatives.
Scientific Research Applications
tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The molecular pathways involved include inhibition of enzyme catalysis and disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The reactivity, solubility, and biological activity of aryl carbamates are highly dependent on the electronic and steric effects of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Brominated Aryl Carbamates
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano group in tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate increases the electrophilicity of the aryl ring, facilitating Suzuki-Miyaura cross-coupling reactions. In contrast, methoxy groups (e.g., 2-bromo-5-methoxy analog) enhance solubility but reduce electrophilicity .
- Halogen Positioning: Bromine at the 2-position (ortho to the carbamate) introduces steric constraints, whereas para-substituted analogs (e.g., 4-bromo-2-methyl) exhibit lower reactivity in substitution reactions .
Key Observations:
Biological Activity
tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is an organic compound of significant interest in medicinal chemistry and biological research. This compound, characterized by its unique structure, including a bromine atom and a cyano group on the phenyl ring, exhibits various biological activities that make it a valuable subject for study.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
The structural components of this compound contribute to its reactivity and biological activity. The presence of the bromine and cyano groups enhances its potential interactions with biological targets, particularly in enzyme inhibition.
The compound acts primarily as an enzyme inhibitor , specifically targeting cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. The mechanism involves the formation of covalent bonds with active site residues in these enzymes, effectively blocking their catalytic activity.
Enzyme Inhibition Studies
Research indicates that this compound inhibits specific cytochrome P450 enzymes:
- CYP1A2 : Involved in the metabolism of various drugs, its inhibition may alter the pharmacokinetics of co-administered medications.
- CYP2C19 : Similar to CYP1A2, this enzyme plays a role in drug metabolism, particularly for certain antiepileptic and antidepressant drugs.
The implications of these interactions suggest that this compound could influence therapeutic outcomes when combined with other medications metabolized by these enzymes.
Case Study 1: Drug Interaction Potential
A study examining the interaction profile of this compound highlighted its potential to alter the pharmacokinetics of drugs metabolized by CYP enzymes. The findings suggest that caution should be exercised when this compound is used in conjunction with other medications, particularly those that are substrates for CYP1A2 and CYP2C19.
Case Study 2: Synthesis and Application
This compound has been synthesized using various methods that ensure high purity and yield. Its role as an intermediate in the synthesis of biologically active molecules has been documented, showcasing its versatility in organic chemistry applications. It serves as a building block for more complex structures with potential therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | CYP Inhibition | Notable Features |
|---|---|---|---|
| This compound | C₁₂H₁₃BrN₂O₂ | CYP1A2, CYP2C19 | Bromine and cyano substituents |
| tert-butyl (5-amino-2-bromophenyl)carbamate | C₁₁H₁₅BrN₂O₂ | Unknown | Amino group instead of cyano |
This table illustrates how this compound stands out due to its specific inhibitory effects on key metabolic enzymes.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-(2-bromo-5-cyanophenyl)carbamate?
Answer:
The synthesis typically involves carbamate formation via tert-butyl protection of an amine group. A common approach includes:
- Step 1: Bromination and cyanation of the phenyl ring using directed ortho-metalation (DoM) or palladium-catalyzed cyanation to introduce the 2-bromo-5-cyano substituents .
- Step 2: Carbamate formation via reaction of the aniline intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .
- Alternative Route: Buchwald-Hartwig amination may be employed if the amine group requires coupling to aryl halides, though this is less common for pre-functionalized substrates .
Key Considerations: Use inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis, and monitor reaction progress via TLC or HPLC to avoid over- or under-protection.
Basic: How should researchers purify and characterize this compound?
Answer:
Purification:
- Recrystallization: Use ethanol/water or dichloromethane/hexane mixtures to isolate crystalline product .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) for impurities with similar polarity .
Characterization:
- NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.3 ppm in ¹H NMR; carbonyl signal at ~155 ppm in ¹³C NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₂H₁₂BrN₂O₂: ~309.0 m/z) .
- X-ray Crystallography: Optional for solid-state conformation analysis, particularly if studying steric effects of the tert-butyl group .
Advanced: What are the key considerations in designing reactions involving the bromo and cyano substituents of this compound?
Answer:
-
Bromo Group Reactivity:
- Cross-Coupling: The 2-bromo substituent is amenable to Suzuki-Miyaura or Ullmann couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand/base systems to avoid Boc-group cleavage .
- Nucleophilic Substitution: In polar aprotic solvents (DMF, DMSO), bromine can be displaced by amines or thiols, but steric hindrance from the tert-butyl group may slow kinetics .
-
Cyano Group Stability:
- Avoid strong acids/bases to prevent hydrolysis to carboxylic acids. For reductions (e.g., to amines), use controlled conditions (e.g., H₂/Raney Ni) .
Experimental Design Tip: Prioritize protecting-group compatibility. For example, Boc is stable under mild basic conditions but hydrolyzes in strong acids—avoid TFA if retaining the carbamate is critical .
Advanced: How does the stability of this compound vary under different experimental conditions?
Answer:
- Thermal Stability: Decomposition occurs above 150°C, releasing isobutylene and CO₂. Use low-temperature storage (2–8°C) for long-term stability .
- pH Sensitivity: The Boc group hydrolyzes in acidic media (pH < 3) or with Lewis acids (e.g., AlCl₃). Neutral or mildly basic conditions (pH 7–9) are optimal .
- Light Sensitivity: The bromo-cyano aromatic system may degrade under UV light. Store in amber glassware and avoid prolonged light exposure .
Mitigation Strategy: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways .
Advanced: What are the emerging applications of this compound in medicinal chemistry and materials science?
Answer:
-
Medicinal Chemistry:
- Intermediate for Kinase Inhibitors: The bromo and cyano groups enable modular derivatization for targeting ATP-binding pockets .
- PROTAC Development: The tert-butyl carbamate serves as a reversible linker in proteolysis-targeting chimeras (PROTACs) due to its metabolic stability .
-
Materials Science:
Research Gap: Limited data exist on its pharmacokinetics—future studies should explore in vitro ADME (absorption, distribution, metabolism, excretion) profiling .
Advanced: What are the best practices for handling and mitigating toxicity risks associated with this compound?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols .
- Waste Disposal: Neutralize Boc-protected intermediates with dilute HCl before disposal. Collect organic waste in halogen-approved containers due to bromine content .
- Toxicity Data:
- Acute Toxicity: Limited data, but structural analogs show LD50 > 500 mg/kg (oral, rats). Assume moderate toxicity and avoid skin contact .
- Ecotoxicity: The cyano group poses risks to aquatic life. Conduct biodegradability assays (e.g., OECD 301F) before environmental release .
Emergency Protocol: For spills, absorb with vermiculite, seal in containers, and consult hazardous waste guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
